2-Amino-4-(ethylsulfonyl)phenol

Description

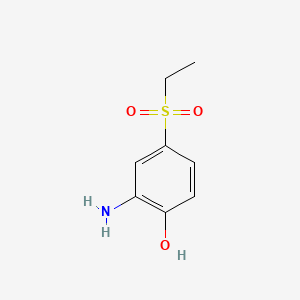

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJVUFCLBYQKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195706 | |

| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43115-40-8 | |

| Record name | 2-Amino-4-(ethylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43115-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043115408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(ethylsulphonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a crucial chemical intermediate, primarily utilized in the synthesis of a variety of pharmaceutical compounds. Its strategic importance lies in its role as a building block for drugs targeting significant cellular pathways, including those involved in DNA repair and inflammation. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and an exploration of the applications of this compound. Notably, this document clarifies that while this compound is a precursor to biologically active molecules, there is a lack of publicly available data on its direct biological activity. The guide also presents visualizations of key signaling pathways—Poly (ADP-ribose) polymerase (PARP) inhibition, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK)—in which its derivatives are known to function.

Chemical and Physical Properties

This compound is an aromatic organic compound containing amino, hydroxyl, and ethylsulfonyl functional groups. These features make it a versatile reagent in organic synthesis. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 43115-40-8 | [1] |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-4-(ethylsulphonyl)phenol, Phenol, 2-amino-4-(ethylsulfonyl)- | [1] |

| Appearance | Not explicitly stated, but related compounds are gray to brown crystalline powders. | [2] |

| Melting Point | 128-131 °C (lit.) | [3] |

| Boiling Point | Predicted: 436.3±45.0 °C | [2] |

| Solubility | Slightly soluble in water. | [4] |

| Density | Predicted: 1.419±0.06 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in Chinese patent CN105566182A.[5] The general synthetic strategy involves the nitration and subsequent hydrolysis of a substituted chlorobenzene, followed by the reduction of the nitro group to an amine.

Experimental Protocol

The following protocol is an adapted summary from the aforementioned patent.[5][6]

Step 1: Synthesis of 4-(ethylsulfonyl)-2-nitrophenol

-

To a suitable reaction vessel, add 4-ethylsulfonyl-2-nitro-chlorobenzene and a solvent (e.g., water or a lower alcohol).

-

Add an alkali, such as sodium hydroxide (NaOH), to the mixture.

-

Heat the reaction mixture to approximately 95-100 °C and stir for several hours (e.g., 3 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature (e.g., 20 °C).

-

Acidify the mixture by dropwise addition of a concentrated acid, such as hydrochloric acid (HCl), to a pH of approximately 1.

-

Stir the mixture for an additional 30 minutes.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and dry to obtain 4-(ethylsulfonyl)-2-nitrophenol.

Step 2: Synthesis of this compound

-

In a suitable reaction vessel, dissolve the 4-(ethylsulfonyl)-2-nitrophenol obtained in the previous step in a suitable solvent.

-

Perform a reduction of the nitro group. This can be achieved via catalytic hydrogenation.

-

For catalytic hydrogenation, add a catalyst, such as Raney Nickel. The mass ratio of Raney Nickel to the starting material is typically in the range of 0.01-0.06:1.

-

Carry out the hydrogenation at a temperature between 10-80 °C for a duration of 2-36 hours.

-

Upon completion of the reaction, filter off the catalyst.

-

Isolate the final product, this compound, from the filtrate. Further purification may be achieved by recrystallization.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of anti-inflammatory drugs and Poly (ADP-ribose) polymerase (PARP) inhibitors.[5][6]

Precursor to Anti-inflammatory Agents

Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways. While the direct anti-inflammatory activity of this compound has not been reported, its structural motifs are found in more complex molecules designed as anti-inflammatory agents.

Precursor to PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound serves as a starting material for the synthesis of these complex heterocyclic molecules.

Signaling Pathways of Derivative Compounds

As there is no available literature on the direct biological activity of this compound, this section focuses on the signaling pathways targeted by the drugs synthesized from this intermediate.

PARP Inhibition Pathway

PARP inhibitors function by blocking the action of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This concept is known as synthetic lethality.

Figure 1: Simplified schematic of the PARP inhibition pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory drugs aim to suppress this pathway.

Figure 2: Overview of the NF-κB inflammatory signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and other cellular processes like proliferation and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate gene expression.

Figure 3: A generalized representation of the MAPK signaling cascade.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE).

Conclusion

References

- 1. 2-Amino-4-(ethylsulphonyl)phenol | C8H11NO3S | CID 643218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]

- 3. This compound | 43115-40-8 [chemicalbook.com]

- 4. 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents [patents.google.com]

- 6. CN105566182B - A kind of 2 amino 4ï¼Ethylsulfonylï¼The synthetic method of phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Amino-4-(ethylsulfonyl)phenol, a key intermediate in the pharmaceutical and dye industries.

Chemical Structure and Identifiers

This compound is an aromatic organic compound featuring a phenol ring substituted with an amino group (-NH2) at position 2 and an ethylsulfonyl group (-SO2CH2CH3) at position 4.

IUPAC Name: 2-amino-4-ethylsulfonylphenol[1]

CAS Number: 43115-40-8[1]

Molecular Formula: C₈H₁₁NO₃S[1]

Molecular Weight: 201.24 g/mol [2]

InChI Key: UPJVUFCLBYQKFH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physical Properties

| Property | Value | Source |

| Melting Point | 128-131 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 436.4±45.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.355±0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 7.29±0.20 | --INVALID-LINK-- |

| LogP | 0.102 | --INVALID-LINK-- |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| XLogP3-AA | 0.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Exact Mass | 201.04596439 | --INVALID-LINK-- |

| Monoisotopic Mass | 201.04596439 | --INVALID-LINK-- |

| Topological Polar Surface Area | 88.8 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 13 | --INVALID-LINK-- |

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process involving the hydrolysis of a chlorinated precursor followed by the reduction of a nitro group. The workflow is outlined below.[3][4]

Experimental Protocols

The following protocols are based on methodologies described in patent literature and general procedures for analogous chemical transformations.[3][4]

Step 1: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol (Hydrolysis)

-

Apparatus Setup: A 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with 100g of 4-ethylsulfonyl-2-nitro-chlorobenzene.

-

Reaction Mixture: To the flask, add 465g of a 10-20% aqueous sodium hydroxide (NaOH) solution.

-

Heating and Reaction: The mixture is heated to 100°C while stirring continuously. The reaction is maintained at this temperature for approximately 3 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature (20-25°C). The pH of the solution is then carefully adjusted to 1 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.

-

Isolation: The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude 4-(ethylsulfonyl)-2-nitrophenol.

Step 2: Synthesis of this compound (Reduction)

This step involves the reduction of the nitro group of the intermediate product. Catalytic hydrogenation using Raney Nickel is a preferred method.[3]

-

Apparatus Setup: A Parr hydrogenation apparatus or a similar autoclave system is charged with the 88g of crude 4-(ethylsulfonyl)-2-nitrophenol obtained from the previous step.

-

Solvent and Catalyst: A suitable solvent such as methanol or ethanol (e.g., 500 mL) is added to the vessel. Raney Nickel (approx. 5-10% by weight of the substrate) is carefully added as a slurry in the solvent.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating (40-60°C).

-

Monitoring: The reaction is monitored by the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is considered complete (typically 2-6 hours).

-

Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Applications and Biological Relevance

This compound is primarily utilized as an important chemical intermediate.[3] Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis.

-

Dye Industry: It serves as a precursor for the synthesis of various azo dyes.

-

Pharmaceuticals: It is a key starting material in the synthesis of certain active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and PARP inhibitors.[3]

Currently, there is no documented evidence of this compound having a direct role in specific biological signaling pathways. Its significance lies in its utility as a synthetic precursor for biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- 1. 2-Amino-4-(ethylsulphonyl)phenol | C8H11NO3S | CID 643218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. CN105566182B - A kind of 2 amino 4ï¼Ethylsulfonylï¼The synthetic method of phenol - Google Patents [patents.google.com]

- 4. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol (CAS: 43115-40-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary role as a precursor in the development of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and Poly (ADP-ribose) polymerase (PARP) inhibitors. This document consolidates critical data to support research and development activities involving this versatile compound.

Chemical and Physical Properties

This compound, with the CAS number 43115-40-8, is an aromatic organic compound containing amino, hydroxyl, and ethylsulfonyl functional groups. These features contribute to its utility as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 43115-40-8 | [2] |

| Molecular Formula | C₈H₁₁NO₃S | |

| Molecular Weight | 201.25 g/mol | |

| Appearance | Off-white to light yellow or gray to brown crystalline powder | [3] |

| Melting Point | 128-131 °C | [2] |

| Solubility | Slightly soluble in water. | [4] |

| Storage Temperature | 2-8°C |

Synthesis Protocol

A patented, high-yield synthetic method for this compound has been developed, offering a significant improvement over previous methods by avoiding high pressure and temperature conditions.[1] The overall process involves a two-step reaction sequence starting from 4-ethylsulfonyl-2-nitro-chlorobenzene.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(ethylsulfonyl)-2-nitro-phenol

-

Reaction Setup: In a reaction vessel, dissolve 4-ethylsulfonyl-2-nitro-chlorobenzene in a suitable solvent.

-

Hydrolysis: Add an alkali solution to the mixture. The reaction is carried out at a controlled temperature to facilitate the hydrolysis of the chloro group to a hydroxyl group.

-

Work-up: After the reaction is complete, the mixture is neutralized and the product, 4-(ethylsulfonyl)-2-nitro-phenol, is isolated and purified. This step typically achieves a yield of about 95% with a purity of over 98%.[1]

Step 2: Reduction to this compound

-

Reduction: The intermediate, 4-(ethylsulfonyl)-2-nitro-phenol, is then reduced to the final product. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or by using other reducing agents.[1]

-

Isolation: Following the reduction, this compound is isolated and purified. The final product can achieve a purity of over 99.8%.[1]

Applications in Drug Development

While there is limited direct biological data on this compound itself, its primary significance lies in its role as a crucial intermediate in the synthesis of various therapeutic agents.[1]

Precursor for Anti-Inflammatory Drugs

The chemical structure of this compound, particularly the presence of the sulfonyl group, makes it a valuable starting material for the synthesis of selective COX-2 inhibitors. These drugs are a subclass of non-steroidal anti-inflammatory drugs (NSAIDs) that are used to treat pain and inflammation. The sulfonyl or sulfonamide moiety is a key pharmacophore that contributes to the selective inhibition of the COX-2 enzyme over COX-1, which can lead to a reduction in gastrointestinal side effects.

While a direct synthesis of celecoxib from this specific starting material is not the most common route, the aminosulfonylphenol scaffold is a core component of many COX-2 inhibitors. The general synthetic strategy involves the reaction of a diketone with a substituted hydrazine, where the substituent on the hydrazine contains the critical sulfonyl group.

Intermediate for PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. They are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on DNA at the site of single-strand breaks, which leads to the formation of double-strand breaks during DNA replication. In cancer cells with faulty DNA repair mechanisms, these double-strand breaks cannot be repaired, leading to cell death.

This compound is cited as an intermediate in the synthesis of novel PARP inhibitors.[1] The core structure of many PARP inhibitors contains a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of the PARP enzyme. The aminosulfonylphenol moiety can be elaborated to form part of these complex heterocyclic systems.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis protocol. While it does not have extensively documented direct biological activity, its importance in the synthesis of high-value pharmaceutical compounds, including anti-inflammatory drugs and PARP inhibitors, is clear. This technical guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is an aromatic organic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs—an aminophenol core and an ethylsulfonyl group—suggest its utility in the development of bioactive molecules, particularly in the realms of anti-inflammatory agents and PARP inhibitors. This technical guide provides a comprehensive overview of the known synthesis of this compound, its limited historical context based on patent literature, and an exploration of its potential therapeutic relevance.

Introduction

This compound (CAS No: 43115-40-8) is a substituted phenol containing both an amino and an ethylsulfonyl functional group.[1][2] Such polysubstituted aromatic rings are valuable building blocks in medicinal chemistry. The electron-donating amino group and the electron-withdrawing sulfonyl group on the phenol ring create a unique electronic environment that can be exploited for various chemical transformations and may impart specific binding properties to target biomolecules. This document aims to consolidate the available technical information on this compound, with a focus on its synthesis and potential for further research and development.

Discovery and History

The history of this compound appears to be primarily rooted in industrial and pharmaceutical process chemistry rather than in a specific, documented discovery of its biological properties. The earliest available records are found in patent literature, which describe its synthesis as a chemical intermediate. A notable Japanese patent, JPH01149762A, disclosed a method for its preparation. More recently, a Chinese patent, CN105566182B, outlines a more refined and efficient synthetic route, suggesting its ongoing relevance as a precursor molecule.[3] This patent highlights its importance as an intermediate for dyestuffs, medicines—specifically mentioning anti-inflammatory analgesics, antibiotics, and Poly (ADP-ribose) polymerase (PARP) inhibitors—and other chemical sectors.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | PubChem |

| Molecular Weight | 201.24 g/mol | [2][3] |

| CAS Number | 43115-40-8 | [2][3] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Melting Point | 128-131 °C | ChemicalBook |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 4-chlorobenzene ethyl sulfide. A detailed synthetic pathway is described in Chinese patent CN105566182B, which presents a more optimized route compared to earlier methods.[3] The overall process involves oxidation, nitration, hydrolysis, and reduction steps.

Experimental Workflow

The following diagram illustrates the synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures described in patent CN105566182B.[3]

Step 1: Oxidation of 4-Chlorobenzene ethyl sulfide

-

Reactants: 4-Chlorobenzene ethyl sulfide, hydrogen peroxide, sodium tungstate dihydrate (catalyst).

-

Solvent: Ethyl acetate.

-

Procedure: To a reaction vessel, add 4-chlorobenzene ethyl sulfide, sodium tungstate dihydrate, and ethyl acetate. Heat the mixture and add hydrogen peroxide dropwise. Maintain the reaction temperature and stir until the reaction is complete (monitored by TLC). After completion, cool the mixture, perform a liquid-liquid extraction, and concentrate the organic phase to obtain 4-ethylsulfonyl-chlorobenzene.

Step 2: Nitration of 4-Ethylsulfonyl-chlorobenzene

-

Reactants: 4-Ethylsulfonyl-chlorobenzene, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Temperature: 10-60 °C.

-

Procedure: Dissolve 4-ethylsulfonyl-chlorobenzene in a suitable solvent and cool the mixture. Add the nitrating agent dropwise while maintaining the temperature. Stir the reaction mixture until completion. The crude product, 4-ethylsulfonyl-2-nitro-chlorobenzene, can be obtained by pouring the reaction mixture into ice water and filtering the precipitate.

Step 3: Hydrolysis of 4-Ethylsulfonyl-2-nitro-chlorobenzene

-

Reactants: 4-Ethylsulfonyl-2-nitro-chlorobenzene, an alkali (e.g., sodium hydroxide).

-

Solvent: Aqueous solution or a lower alcohol.

-

Temperature: 50-100 °C.

-

Reaction Time: 2-10 hours.

-

Procedure: Add 4-ethylsulfonyl-2-nitro-chlorobenzene to an aqueous solution of sodium hydroxide. Heat the mixture and stir for the specified time. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product. Filter and dry the solid to obtain 4-(ethylsulfonyl)-2-nitrophenol.

Step 4: Reduction of 4-(Ethylsulfonyl)-2-nitrophenol

-

Reactants: 4-(Ethylsulfonyl)-2-nitrophenol, a reducing agent.

-

Reduction Methods:

-

Catalytic Hydrogenation: Raney nickel, palladium on carbon, or platinum on carbon with hydrogen gas.

-

Inorganic Reducing Agent: Iron powder, stannous chloride, or sodium thiosulfate.

-

-

Solvent: Methanol, ethanol, isopropanol, or tetrahydrofuran.

-

Temperature (for Raney Ni): 10-80 °C.

-

Reaction Time (for Raney Ni): 2-36 hours.

-

Procedure (Catalytic Hydrogenation): In a suitable reactor, suspend 4-(ethylsulfonyl)-2-nitrophenol and the catalyst (e.g., Raney nickel) in a solvent. Pressurize the reactor with hydrogen gas and stir at the appropriate temperature until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the final product, this compound.

Quantitative Data from Synthesis

The following table summarizes the yield and purity data reported in the examples of patent CN105566182B.[3]

| Step | Product | Reported Yield | Reported Purity (by HPLC) |

| 1 & 2 | 4-Ethylsulfonyl-2-nitro-chlorobenzene (crude) | ~93% (for two steps) | Not specified |

| 3 | 4-(Ethylsulfonyl)-2-nitrophenol (crude) | 98% | 99.1% |

| 4 | This compound | 77% | >99.8% |

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce in the accessible scientific literature, its intended use as a pharmaceutical intermediate provides a strong indication of its potential biological relevance.

Potential as an Anti-inflammatory Agent

Phenolic compounds are known to possess anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways like NF-κB. The presence of the phenol group in this compound suggests that it could serve as a scaffold for the development of novel anti-inflammatory drugs.

Potential as a PARP Inhibitor Precursor

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[4] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4] The patent literature explicitly mentions this compound as an intermediate in the synthesis of PARP inhibitors.[3] This suggests that this molecule is a key building block for constructing the more complex structures required for PARP inhibition.

The general mechanism of PARP inhibitors in cancer cells with defective homologous recombination (HR) is depicted below. This is a hypothetical pathway for a drug derived from this compound, as no direct data on its PARP inhibitory activity exists.

Future Perspectives

The available information strongly suggests that this compound is a valuable chemical intermediate. However, there is a clear gap in the scientific literature regarding its own biological activity. Future research could focus on the following areas:

-

Direct Biological Screening: Evaluating the anti-inflammatory, antioxidant, and cytotoxic activities of this compound itself.

-

Derivative Synthesis and Evaluation: Using this compound as a starting material to synthesize novel series of compounds and testing them for activities such as PARP inhibition or as kinase inhibitors.

-

Toxicological Studies: Assessing the safety profile of the compound to determine its suitability for further drug development.

Conclusion

This compound is a well-characterized chemical intermediate with a detailed and efficient synthetic route. While its history and discovery are tied to its utility in chemical manufacturing, its potential as a precursor for high-value pharmaceuticals, including anti-inflammatory drugs and PARP inhibitors, is evident. The lack of public data on its direct biological effects presents a significant opportunity for further research. This guide provides a solid foundation for scientists and researchers interested in exploring the synthetic utility and potential therapeutic applications of this versatile molecule.

References

- 1. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents [patents.google.com]

- 2. CN105566182B - A kind of 2 amino 4ï¼Ethylsulfonylï¼The synthetic method of phenol - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]

2-Amino-4-(ethylsulfonyl)phenol molecular formula and weight

An In-depth Technical Guide on 2-Amino-4-(ethylsulfonyl)phenol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on this compound, a compound of interest in various research and development pipelines.

Molecular Formula and Weight

The essential molecular details of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃S[1][2] |

| Molecular Weight | 201.241 g/mol [1] |

This data is foundational for a range of experimental and theoretical applications, from stoichiometric calculations in synthesis to dosage determinations in pharmacological studies.

Structural Representation

To visualize the atomic arrangement and functional groups of this compound, a logical diagram is presented below. This representation delineates the core phenol structure and its amino and ethylsulfonyl substituents.

Logical relationship of this compound components.

References

The Versatile Intermediate: A Comprehensive Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Amino-4-(ethylsulfonyl)phenol, a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. From its fundamental properties to its synthesis and analytical characterization, this document offers a technical resource for professionals engaged in research and development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound featuring an aminophenol structure substituted with an ethylsulfonyl group. This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

For clarity and comprehensive database searching, it is crucial to be aware of the various synonyms and identifiers for this compound:

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-(ethylsulphonyl)phenol |

| 2-Amino-4-(ethanesulfonyl)phenol | |

| Phenol, 2-amino-4-(ethylsulfonyl)- | |

| CAS Registry No. | 43115-40-8 |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Melting Point | 128-131 °C |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in many organic solvents, slightly soluble in water. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of this compound

A patented two-step synthetic route provides an efficient method for the preparation of this compound. This process is designed to be scalable and avoids harsh reaction conditions, making it suitable for industrial production.

The synthesis workflow can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from CN105566182A)

Step 1: Synthesis of 4-(ethylsulfonyl)-2-nitro-phenol

-

To a suitable reaction vessel, add 4-ethylsulfonyl-2-nitro-chlorobenzene and a solvent.

-

Slowly add an aqueous solution of an alkali (e.g., sodium hydroxide) to the mixture while maintaining a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(ethylsulfonyl)-2-nitro-phenol.

Step 2: Synthesis of this compound

-

Dissolve the 4-(ethylsulfonyl)-2-nitro-phenol obtained in the previous step in a suitable solvent.

-

Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Conduct the reaction at a suitable temperature and pressure until the reduction is complete.

-

Filter off the catalyst and concentrate the solvent to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent system to yield pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable intermediate in the synthesis of pharmacologically active molecules. The aminophenol moiety can undergo a variety of chemical transformations, while the ethylsulfonyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Intermediate for Anti-Inflammatory and Analgesic Drugs

The patent literature indicates that this compound is a key intermediate in the synthesis of novel anti-inflammatory and analgesic drugs. The aminophenol core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The ethylsulfonyl group can act as a bioisostere for other functional groups, potentially improving the compound's potency, selectivity, or metabolic stability.

Precursor for Poly (ADP-ribose) Polymerase (PARP) Inhibitors

This compound is also utilized in the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The development of novel PARP inhibitors is an active area of research, and this intermediate provides a scaffold for the generation of new chemical entities with potential therapeutic benefits.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. A reverse-phase HPLC method is typically employed.

General HPLC Protocol

The following is a general protocol that can be adapted for the analysis of this compound. Method optimization may be required.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Acetonitrile; B: 0.1% Phosphoric acid in Water |

| Gradient | A time-based gradient from low to high acetonitrile concentration. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with established applications in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its properties and analytical methods is essential for its effective utilization in research and drug development.

References

Role of 2-Amino-4-(ethylsulfonyl)phenol as a chemical intermediate

An In-Depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol as a Chemical Intermediate

Introduction: Unveiling a Versatile Building Block

This compound is a bifunctional organic compound featuring an aminophenol core substituted with an ethylsulfonyl group.[1][2] This specific arrangement of functional groups—a nucleophilic amine, an acidic phenol, and an electron-withdrawing sulfone—imparts a unique reactivity profile, establishing it as a crucial intermediate in the synthesis of a diverse array of complex molecules.[3] Its structural significance lies in its ability to serve as a scaffold, allowing for sequential and regioselective modifications. This guide provides a comprehensive overview of its synthesis, reactivity, and pivotal role in the development of pharmaceuticals and industrial chemicals, tailored for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The compound's physical and chemical properties are dictated by the interplay of its three primary functional moieties. The amino and hydroxyl groups enable hydrogen bonding, contributing to its relatively high melting point and moderate solubility in polar solvents.[4] The ethylsulfonyl group, being strongly electron-withdrawing, influences the acidity of the phenol and the basicity of the amine, thereby modulating the reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 43115-40-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.24 g/mol | [1] |

| Appearance | White to gray or brown crystalline powder | [5][6] |

| Melting Point | 128-131 °C | [7][8] |

| Boiling Point | 436.4 °C (Predicted) | [8] |

| Density | 1.355 g/cm³ (Predicted) | [8] |

| Solubility | Slightly soluble in water; soluble in hot water and alcohols.[4][5][9] | |

| pKa | 7.36 ± 0.18 (Predicted) | [5] |

As an amphoteric molecule, it possesses both weak acidic (phenolic -OH) and weak basic (amino -NH₂) characteristics.[9][10] This dual nature is central to its utility, allowing it to react with both acids and bases to form salts.[6][9]

Synthesis Pathway: A Two-Step Transformation

The industrial synthesis of this compound is primarily achieved through a robust two-step process starting from 4-ethylsulfonyl-2-nitro-chlorobenzene. This method is advantageous due to its gentle reaction conditions and high yield, making it suitable for large-scale industrial production.[3]

The overall synthesis can be visualized as follows:

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative methodology based on patented synthesis routes.[1][3]

Part A: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol

-

Reaction Setup: In a multi-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 4-ethylsulfonyl-2-nitro-chlorobenzene and a suitable solvent (e.g., water, an alcohol, or a mixture).

-

Base Addition: While stirring, slowly add an aqueous solution of an alkali (e.g., sodium hydroxide). The choice of alkali is critical as it serves as the nucleophile to displace the chlorine atom.

-

Reaction Conditions: Heat the mixture to a controlled temperature, typically between 60-100°C. The progress of this nucleophilic aromatic substitution reaction is monitored by a suitable analytical method like TLC or HPLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product, 4-(ethylsulfonyl)-2-nitrophenol.

-

Isolation: Filter the solid precipitate, wash with water to remove inorganic salts, and dry under vacuum.

Part B: Reduction to this compound

-

Reaction Setup: Charge the 4-(ethylsulfonyl)-2-nitrophenol from Part A into a hydrogenation reactor containing a solvent (e.g., methanol, ethanol).

-

Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The catalyst facilitates the reduction of the nitro group.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a specified pressure. The reaction is typically conducted at a temperature between 30-80°C. The causality here is that catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, producing water as the only byproduct.[4]

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Isolation: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like hot water or an alcohol/water mixture to achieve high purity.[4]

Core Reactivity and Role as a Chemical Intermediate

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively. The electron-withdrawing nature of the ethylsulfonyl group deactivates the aromatic ring towards electrophilic substitution but also enhances the acidity of the phenolic proton and influences the nucleophilicity of the amino group.

Caption: Key reaction pathways for this compound.

Reactions Involving the Amino Group

-

Diazotization and Azo Coupling: The primary amino group can be readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a powerful electrophile that can react with electron-rich aromatic compounds (coupling components) like phenols and anilines to form highly colored azo compounds. This reaction is the cornerstone of its use in the dye industry for producing azo dyes and pigments with good fastness properties.[8]

-

Acylation and Sulfonylation: The amino group acts as a nucleophile and reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively.[11][12] This reaction is often used in pharmaceutical synthesis to introduce specific side chains or to protect the amino group during subsequent transformations.[13][14] The resulting sulfonamide has an acidic proton that can be used for further alkylation, a strategy employed in the Fukuyama amine synthesis.[13]

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo O-alkylation or O-acylation to produce ethers and esters. This functionality is crucial for building more complex molecular architectures, particularly in medicinal chemistry where ether linkages are common structural motifs.

Applications in Pharmaceutical and Industrial Synthesis

This compound is a key starting material in several high-value applications.[3]

-

Pharmaceuticals: It is an important intermediate in the synthesis of various therapeutic agents.[3] Its structure is a precursor for anti-inflammatory analgesics, antibiotics, and, notably, Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[3] The specific functional groups allow for the precise construction of the pharmacophores required for biological activity.

-

Dye Industry: As detailed above, its primary industrial use is in the synthesis of azo dyes.[8] The ethylsulfonyl group often acts as a functional moiety to improve the dye's solubility and affinity for textile fibers, enhancing properties like light and wash fastness.

-

Other Industrial Uses: It also finds application in the manufacturing of rubber chemicals and photosensitive materials.[3]

Safety, Handling, and Storage

As with any active chemical intermediate, proper handling of this compound is essential.

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5][8] Keep away from strong oxidizing agents and sources of ignition.[15]

-

Spill Response: In case of a spill, remove ignition sources, dampen the solid material with 60-70% ethanol to prevent dust formation, and transfer to a suitable container for disposal.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[15]

Conclusion

This compound is a testament to the power of functional group interplay in organic chemistry. Its unique trifunctional structure provides a versatile platform for a wide range of chemical transformations, making it an indispensable intermediate. From the vibrant colors of textile dyes to the life-saving potential of modern pharmaceuticals, this compound serves as a critical and foundational building block, enabling the creation of complex and valuable molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for scientists and researchers aiming to leverage its full potential in their synthetic endeavors.

References

- CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. (2016). Google Patents.

-

Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess. Retrieved from [Link]

-

2-Amino-4-(ethylsulphonyl)phenol. (n.d.). PubChem. Retrieved from [Link]

- CN105566182B - A kind of 2 amino 4 (Ethylsulfonyl) The synthetic method of phenol. (2018). Google Patents.

-

Mondal, B., et al. (2014). Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. Inorganic Chemistry. Retrieved from [Link]

-

Wang, X., et al. (2020). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Li, J., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules. Retrieved from [Link]

-

Kanai, M., et al. (2002). 2-(1,3-Dioxan-2-yl)ethylsulfonyl Group: A New Versatile Protecting and Activating Group for Amine Synthesis. Organic Letters. Retrieved from [Link]

-

Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry. Retrieved from [Link]

-

Smith, S., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society. Retrieved from [Link]

-

Sulfonylation of phenols. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

-

2-(1,3-Dioxan-2-yl)ethylsulfonyl Group: A New Versatile Protecting and Activating Group for Amine Synthesis. (2002). Organic Letters. Retrieved from [Link]

-

Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (2017). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.. Retrieved from [Link]

-

2-Amino-4-((2-(sulfooxy)ethyl)sulfonyl)phenol. (2013). Dye intermediates. Retrieved from [Link]

-

THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). iupac.org. Retrieved from [Link]

-

2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents [patents.google.com]

- 2. 2-Amino-4-(ethylsulphonyl)phenol | C8H11NO3S | CID 643218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105566182B - A kind of 2 amino 4ï¼Ethylsulfonylï¼The synthetic method of phenol - Google Patents [patents.google.com]

- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-4-(methylsulfonyl)phenol CAS#: 98-30-6 [m.chemicalbook.com]

- 6. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]

- 7. This compound | 43115-40-8 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. 2-AMINO-4-(METHYLSULFONYL)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemcess.com [chemcess.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Protective Groups [organic-chemistry.org]

- 15. chemicalbook.com [chemicalbook.com]

Leveraging 2-Amino-4-(ethylsulfonyl)phenol as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a versatile chemical intermediate poised for significant applications in contemporary drug discovery and development. Its unique structural amalgamation of a phenol, an aromatic amine, and an ethylsulfonyl group provides a rich foundation for the synthesis of targeted therapeutic agents. This technical guide elucidates the potential research applications of this scaffold, focusing on its role in the rational design of Poly (ADP-ribose) Polymerase (PARP) inhibitors, selective Cyclooxygenase-2 (COX-2) inhibitors, and novel antimicrobial agents. We will explore the mechanistic basis for these applications, provide detailed, field-proven experimental protocols, and discuss the structure-activity relationships that are crucial for advancing from a lead compound to a clinical candidate.

Introduction: The Strategic Value of the this compound Scaffold

The quest for novel therapeutics is often a search for chemical scaffolds that can be readily modified to interact with specific biological targets with high affinity and selectivity. This compound emerges as such a scaffold, offering a trifecta of functional groups that can be strategically manipulated. The phenol and amino groups are amenable to a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. The ethylsulfonyl moiety, a bioisostere of sulfonamide and methylsulfone groups, is a key feature in many successful drugs.[1][2] It can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.[3]

This guide will provide researchers with the foundational knowledge and practical methodologies to unlock the potential of this compound in three key therapeutic areas: oncology, inflammation, and infectious diseases.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the core molecule's properties is fundamental to its application in synthesis campaigns.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | [4] |

| Molecular Weight | 201.25 g/mol | [4] |

| Melting Point | 128-131 °C | |

| Appearance | Brown powder | |

| CAS Number | 43115-40-8 | [4] |

The synthesis of this compound has been described in the patent literature, typically involving a multi-step process. A common route begins with the oxidation of 4-chlorobenzene ethyl sulfide, followed by nitration, hydrolysis, and finally, reduction of the nitro group to the amine. This process yields a high-purity product suitable for further derivatization in medicinal chemistry programs.

Caption: Generalized synthetic route to this compound.

Application in the Development of PARP Inhibitors

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[5] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[6] The development of PARP inhibitors is a key area where this compound can serve as a valuable starting material.

Mechanistic Rationale

Many potent PARP inhibitors feature a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the catalytic domain of the enzyme.[7] The 2-aminophenol core of our scaffold can be elaborated to construct various heterocyclic systems that fulfill this requirement. The ethylsulfonyl group can be strategically positioned to interact with amino acid residues in the active site, enhancing binding affinity and selectivity.

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol provides a robust method for determining the IC50 of a test compound derived from this compound against PARP1.

Causality Behind Experimental Choices:

-

Fluorometric Detection: This method offers high sensitivity and a wide dynamic range, suitable for high-throughput screening.

-

Activated DNA: PARP1 activity is stimulated by the presence of DNA single-strand breaks. Activated DNA provides these breaks, ensuring maximal enzyme activity in the assay.

-

β-NAD+ as Substrate: This is the natural substrate for PARP1. The assay measures the consumption of NAD+, which is proportional to enzyme activity.

-

DMSO Tolerance: Test compounds are typically dissolved in DMSO. It is crucial to determine the enzyme's tolerance to DMSO to avoid false inhibition.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare a series of dilutions of the test compound in PARP Assay Buffer. A final DMSO concentration of ≤1% is recommended.

-

Thaw recombinant human PARP1 enzyme, activated DNA, and β-NAD+ solution on ice.

-

Prepare a 2X enzyme/DNA mixture containing PARP1 and activated DNA in PARP Assay Buffer.

-

-

Assay Procedure:

-

Add 25 µL of the test compound dilutions to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of the 2X enzyme/DNA mixture to each well (except the negative control).

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 50 µL of β-NAD+ solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Detection and Data Analysis:

-

Stop the reaction and develop the fluorescent signal using a suitable NAD+ detection kit, following the manufacturer's instructions.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Application in the Development of Selective COX-2 Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) are mainstays for treating pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles.[9]

Mechanistic Rationale and Structure-Activity Relationship

The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors are designed to bind to this side pocket. Structure-activity relationship (SAR) studies have shown that a diaryl heterocycle scaffold is a common feature of selective COX-2 inhibitors.[1] One of the aryl rings often bears a sulfonamide (SO₂NH₂) or a methylsulfone (SO₂CH₃) group in the para position.[1] This group is crucial for selectivity as it can bind within the hydrophilic side pocket of the COX-2 active site. The ethylsulfonyl group of this compound is a close structural analog and is expected to confer similar COX-2 selectivity. The amino and phenol groups of the scaffold provide handles for synthesizing the required diaryl heterocyclic structures.

Caption: The role of COX-2 in inflammation and its inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to screen for selective COX-2 inhibitors derived from this compound. A parallel assay with COX-1 should be run to determine selectivity.

Causality Behind Experimental Choices:

-

Fluorometric Assay: This format is sensitive and amenable to high-throughput screening. It often uses a probe that becomes fluorescent upon oxidation by the peroxidase activity of the COX enzyme.

-

Heme Cofactor: Heme is an essential cofactor for the catalytic activity of both COX-1 and COX-2.

-

Arachidonic Acid as Substrate: This is the natural substrate that COX enzymes convert to prostaglandins.[10]

-

Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create serial dilutions of the test compound in COX Assay Buffer.

-

Thaw human recombinant COX-2 enzyme, Heme, and Arachidonic Acid on ice.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 150 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to each well (except background wells).

-

Add 10 µL of the test compound dilutions to the appropriate wells. For 100% activity wells, add 10 µL of the diluent solution (assay buffer with the same percentage of DMSO as the compound dilutions).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Immediately begin reading the fluorescence intensity in a kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

-

Calculate the IC50 value using a sigmoidal dose-response curve.

-

Perform the same assay using COX-1 to determine the IC50 for the other isoform. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).

-

Application in the Development of Antimicrobial and Antifungal Agents

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Aromatic amines and phenols are known to be present in many antimicrobial and antifungal compounds. The this compound scaffold provides a starting point for the synthesis of such agents.

Rationale for Antimicrobial Potential

The precise mechanism by which derivatives of this scaffold might exert antimicrobial effects would depend on the specific modifications made. However, the core structure has features that are common in antimicrobial agents. For instance, the phenol group can disrupt microbial membranes, and the aromatic amine can be a precursor to Schiff bases, which have shown a broad spectrum of antimicrobial activities. The ethylsulfonyl group can enhance the potency and modulate the pharmacokinetic properties of the resulting compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is quantitative and allows for the testing of multiple compounds and concentrations simultaneously in a 96-well plate format, making it efficient for screening.

-

Standardized Inoculum: Using a standardized number of bacteria or fungi (colony-forming units per mL) is critical for the reproducibility of the results.

-

Resazurin as an Indicator: For some assays, a viability indicator like resazurin can be added. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin, providing a clear visual or fluorometric endpoint.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Culture the desired bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

In a 96-well microplate, add 100 µL of sterile broth to each well.

-

Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized microbial inoculum to each well (except the negative control).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours before reading the color change or fluorescence.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound is a chemical scaffold with significant, yet underexplored, potential in drug discovery. Its structural features make it an ideal starting point for the synthesis of targeted inhibitors for enzymes like PARP and COX-2, as well as for the development of new antimicrobial agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the capabilities of this versatile molecule. Future research should focus on building libraries of derivatives and exploring their activity against a wider range of biological targets. The strategic application of this scaffold could lead to the discovery of next-generation therapeutics for some of the most challenging diseases.

References

-

ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]

-

Cao, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH Public Access. Retrieved from [Link]

-

Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Retrieved from [Link]

-

BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. Retrieved from [Link]

-

Ghorab, M. M., et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. Retrieved from [Link]

-

Kaplan, Z. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. Retrieved from [Link]

-

Piacente, F., et al. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. Retrieved from [Link]

-

Kumar, A., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Spectral, theoretical characterization and antifungal properties of two phenol derivatives Schiff base with an intramolecular hydrogen bond. Retrieved from [Link]

-

Frontiers. (n.d.). Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Retrieved from [Link]

-

ACS Publications. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Retrieved from [Link]

-

Sallmann, A. R., et al. (1986). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643218, 2-Amino-4-(ethylsulphonyl)phenol. Retrieved from [Link].

Sources

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. 2-Amino-4-(ethylsulphonyl)phenol | C8H11NO3S | CID 643218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-(ethylsulfonyl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(ethylsulfonyl)phenol is a key chemical intermediate with significant potential in the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and, most notably, its role as a precursor in the development of various therapeutic agents. While direct biological data on the compound itself is limited, this paper explores its documented applications in the synthesis of anti-inflammatory drugs, analgesics, antibiotics, and Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide also presents detailed experimental protocols for assays relevant to these drug classes and visualizes key synthetic and signaling pathways to provide a foundational understanding for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is an aromatic organic compound characterized by the presence of an amino group, a hydroxyl group, and an ethylsulfonyl group attached to a benzene ring.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 43115-40-8 | [1] |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.25 g/mol | [1] |

| Appearance | Gray to brown crystalline powder | [2] |

| Melting Point | 128-131 °C | [3] |

| Solubility | Slightly soluble in water | [2] |

Synthesis

A patented method for the synthesis of this compound involves a two-step process starting from 4-ethylsulfonyl-2-nitro-chlorobenzene[4][5].

Step 1: Hydrolysis 4-ethylsulfonyl-2-nitro-chlorobenzene is reacted with an alkali in a solvent to yield 4-(ethylsulfonyl)-2-nitrophenol[4][5].

Step 2: Reduction The intermediate, 4-(ethylsulfonyl)-2-nitrophenol, is then reduced to the final product, this compound[4][5]. This reduction can be achieved through catalytic hydrogenation, for example, using a Raney nickel catalyst[4].

Potential Applications in Drug Development